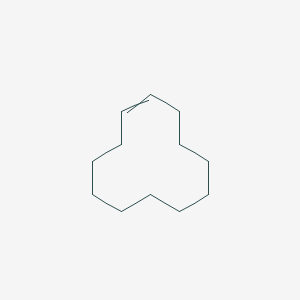

环十二烯

概览

描述

Synthesis Analysis

The synthesis of cyclododecene involves a range of methods, including selective dehydrogenative borylation reactions that differentiate between cis and trans isomers of cyclododecene, showcasing the compound's versatile reactivity and the ability to obtain specific isomers for further applications (Singh & Leyva–Pérez, 2024).

Molecular Structure Analysis

The molecular structure of cyclododecene has been elucidated through crystal and molecular structure analyses, revealing different conformations of the ring skeletons in compounds such as cis-cyclododecene. These studies contribute significantly to understanding the spatial arrangement and potential reactivity of cyclododecene (Ermer, Eser, & Dunitz, 1971).

Chemical Reactions and Properties

Cyclododecene undergoes a variety of chemical reactions, including ozonolysis to produce w-formyl carboxylic acid and other products, depending on reaction conditions such as temperature and catalyst presence. This demonstrates the compound's reactivity and the potential to generate valuable chemical intermediates (Kim, Yang, & Kim, 1995).

Physical Properties Analysis

The physical properties of cyclododecene, such as its inclusion in cyclodextrin-functionalized layered metal hydroxides, indicate its hydrophobic characteristics and its ability to interact with hydrophobic nanopockets, leading to the formation of organometallic-organic-inorganic hybrids (Mohanambe & Vasudevan, 2005).

Chemical Properties Analysis

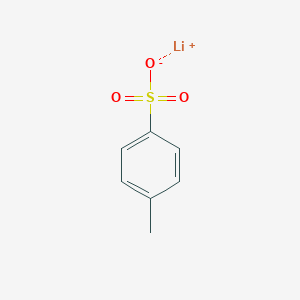

Further, the chemical properties of cyclododecene have been explored through studies on its hydrogenation using lithium naphthalenide and nickel chloride dihydrate, providing a simpler alternative to traditional catalytic hydrogenation methods. This highlights the versatility of cyclododecene in synthetic applications and its potential for generating various derivatives (Alonso & Yus, 2001).

科研应用

氢化方法:Alonso和Yus(2001)的研究提出了一种替代方法,使用由二水合氯化镍(II)、锂和萘组成的还原系统对环十二烯进行氢化,避免了需要分子氢的需要 (Alonso & Yus, 2001)。

化学转化和应用:Oshnyakova等人(2008)讨论了将环十二烯转化为环十二醇的过程,这是用于制造聚酯、聚酰胺、尼龙-12和增塑剂的前体 (Oshnyakova et al., 2008)。

聚合物研究:Karabulut等人(2004)描述了使用电化学还原的钨基催化剂对环十二烯进行环烯烃开环聚合的过程。他们探讨了反应条件对聚合产率的影响,并对所得聚合物进行了表征 (Karabulut et al., 2004)。

选择性氢化:辻和铃木(1977)使用RuCl2(PPh3)3作为催化剂,实现了将环十二烯氢化为环十二烯的高选择性 (Tsuji & Suzuki, 1977)。

氧化动力学:Mahajan、Sharma和Sridhar(2004)研究了环十二烯与分子氧的非催化液相氧化反应,考察了反应动力学,并根据他们的结果提出了一个反应机理 (Mahajan et al., 2004)。

异相催化:Wießmeier和Hönicke(1996)研究了钯催化剂在具有规则孔系统的气相中对环十二烯的氢化反应,考察了产物选择性和质量传递影响 (Wieβmeier & Hönicke, 1996)。

催化乙酰氧化:Kolev等人(2003)对钯(II)催化的环十二烯乙酰氧化进行了动力学研究,高选择性地获得了环十二烯-2-烯-1-醇酸酯 (Kolev et al., 2003)。

构象分析:韩等人(2010)合成并确定了1,2-二取代环十二烯的构型和构象,为其化学结构提供了见解 (Han et al., 2010)。

臭氧化学研究:金等人(1995)对环十二烯进行臭氧化反应,产生各种化合物并探讨影响产物分布的反应变量 (Kim et al., 1995)。

Safety And Hazards

性质

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cyclododecene, (E)- | |

CAS RN |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

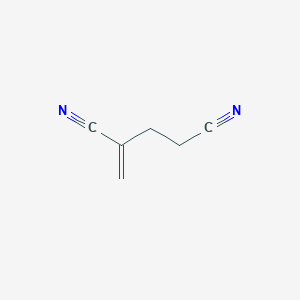

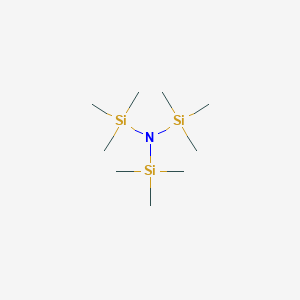

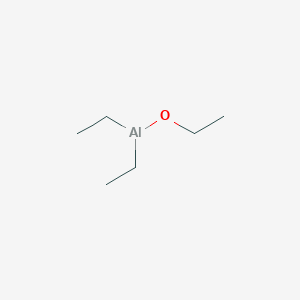

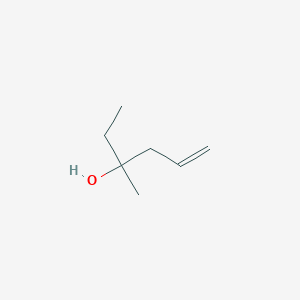

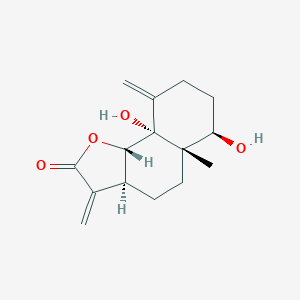

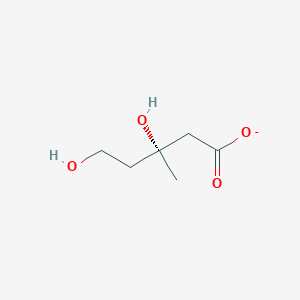

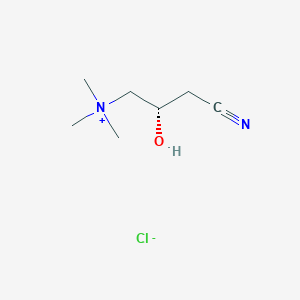

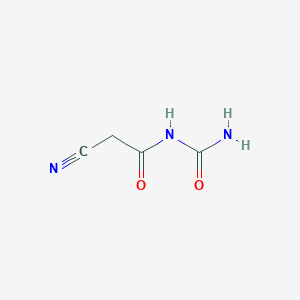

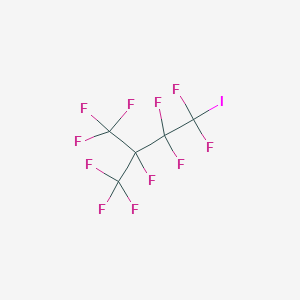

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

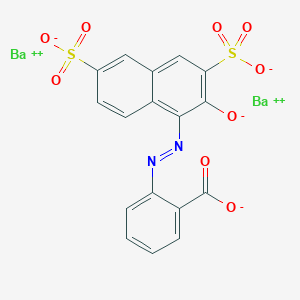

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)